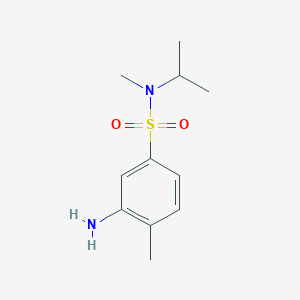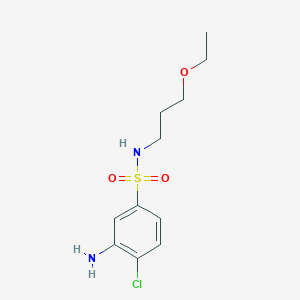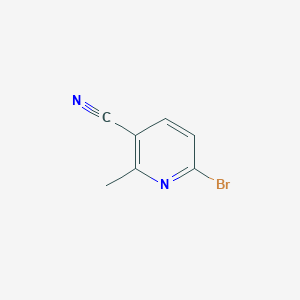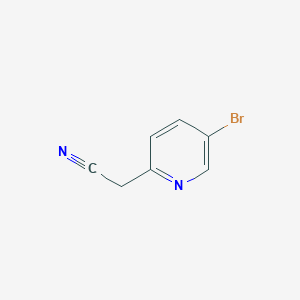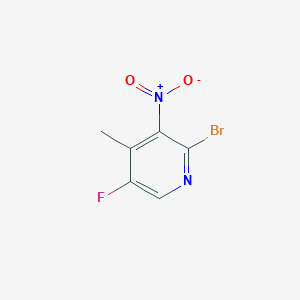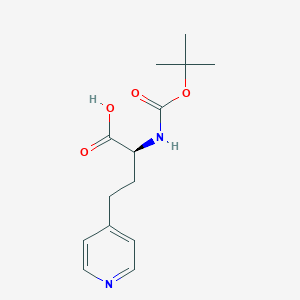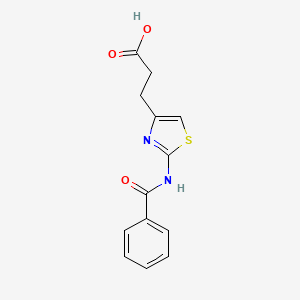
4-(3-羧丙基)-2-苯甲酰氨基噻唑
描述
3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid is a compound of interest in the fields of organic chemistry and pharmacology. It features a thiazole ring, an aromatic amide, and a propanoic acid moiety, making it a versatile building block for various synthetic applications.
科学研究应用
Chemistry: : Used as a precursor in the synthesis of more complex heterocyclic compounds. It is also valuable in studying ring transformation reactions.
Biology: : It can act as a probe molecule for enzyme assays, particularly those involving thiazole-based enzyme substrates.
Medicine: : Research has investigated its derivatives as potential pharmaceutical agents due to the biological activity associated with the thiazole core.
Industry: : Utilized in the development of dyes, agrochemicals, and polymer stabilizers. Its structural versatility allows it to serve various roles, from intermediates to final products.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid typically begins with the preparation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, where a haloketone reacts with a thioamide under acidic conditions. The benzoylamino group is introduced via acylation of the thiazole with benzoyl chloride in the presence of a base, such as pyridine. The final propanoic acid moiety can be installed using a Michael addition reaction or by alkylating a propanoic acid derivative.
Industrial Production Methods: : Industrial production methods focus on optimizing yield and purity. This often involves the use of high-purity starting materials and the application of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents that promote cleaner reactions and easier purification steps are also integral to industrial processes.
Types of Reactions
Oxidation: : Typically inert under mild oxidative conditions, but can undergo oxidation at the thiazole ring under strong conditions.
Reduction: : The aromatic amide bond can be reduced using agents like lithium aluminum hydride.
Substitution: : The benzoylamino group can be substituted via nucleophilic aromatic substitution if activated by strong electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride or other strong bases.
Major Products Formed
Oxidation: : Products will vary based on the specific site and extent of oxidation.
Reduction: : Corresponding amines and alcohols.
Substitution: : Varied derivatives depending on the nucleophile used.
作用机制
The mechanism through which 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid exerts its effects largely depends on its interaction with biological targets. Typically, the thiazole ring and benzoylamino group can interact with specific enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which are essential for its binding affinity and specificity.
相似化合物的比较
Compared to other thiazole-containing compounds, 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid stands out due to the additional functional groups that broaden its applicability and reactivity.
Similar Compounds
2-Amino-4-(benzoylamino)thiazole: Similar structure but lacks the propanoic acid moiety.
3-Benzyl-4-(benzoylamino)thiazole: Benzyl group instead of propanoic acid.
3-(2-Benzoylamino-1,3-thiazol-4-yl)acetic acid: Differing in the carbon chain length of the acid group.
These comparisons highlight the unique properties and applications that 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid can offer, making it a compound of significant interest for scientific research and industrial applications.
属性
IUPAC Name |
3-(2-benzamido-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(17)7-6-10-8-19-13(14-10)15-12(18)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFAFZZZBPEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


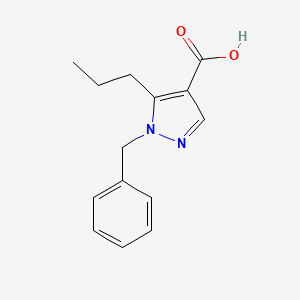
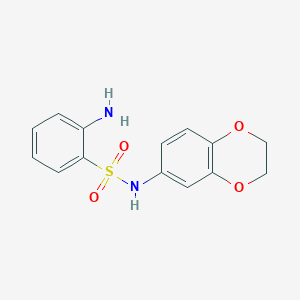
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
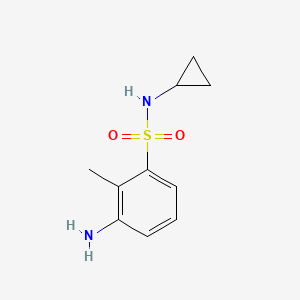

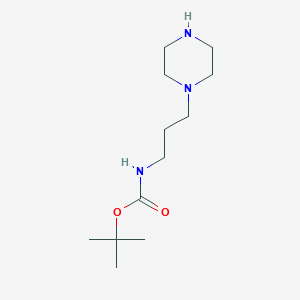
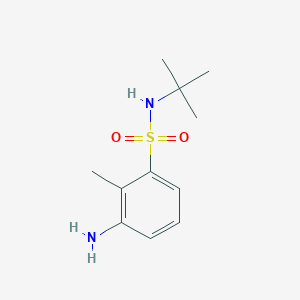
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
